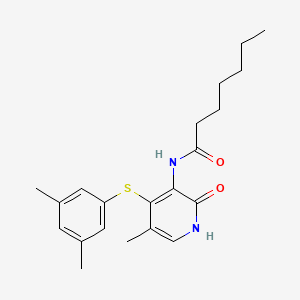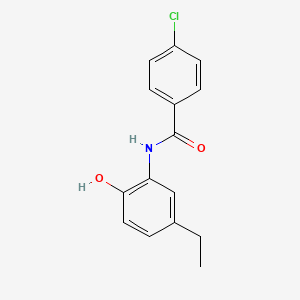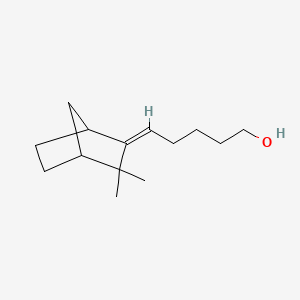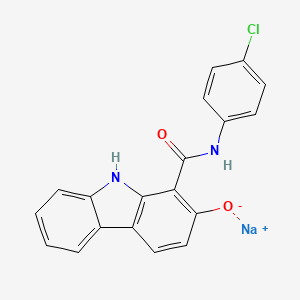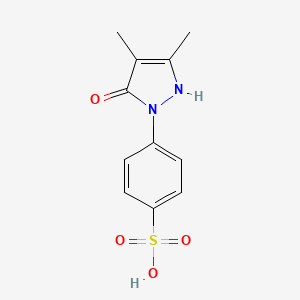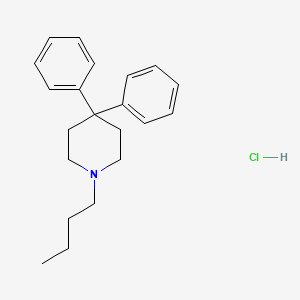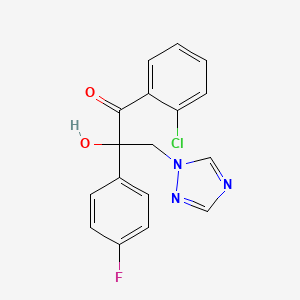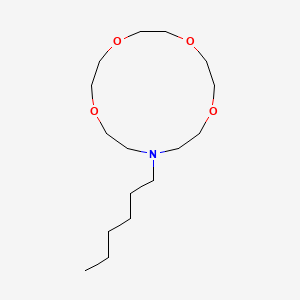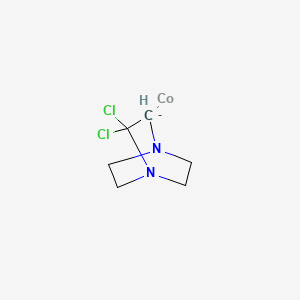
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is a coordination compound that features cobalt as the central metal ion coordinated to two chlorine atoms and a 1,4-diazabicyclo(222)octane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt typically involves the reaction of cobalt(II) chloride with 1,4-diazabicyclo(2.2.2)octane in an appropriate solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation of the cobalt ion. The general reaction can be represented as follows:
CoCl2+DABCO→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center may yield cobalt(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicinal Chemistry:
Biology: The compound can be used in biochemical studies to investigate metal-ligand interactions and their effects on biological systems.
Mechanism of Action
The mechanism by which Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt exerts its effects involves coordination of the cobalt center to various ligands. The 1,4-diazabicyclo(2.2.2)octane ligand stabilizes the cobalt center and modulates its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cobalt coordination complexes with different ligands, such as:
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)nickel
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)copper
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)iron
Uniqueness
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is unique due to the specific coordination environment provided by the 1,4-diazabicyclo(222)octane ligand This ligand imparts distinct electronic and steric properties to the cobalt center, influencing its reactivity and stability
Properties
CAS No. |
68239-57-6 |
|---|---|
Molecular Formula |
C6H9Cl2CoN2- |
Molecular Weight |
238.99 g/mol |
InChI |
InChI=1S/C6H9Cl2N2.Co/c7-6(8)5-9-1-3-10(6)4-2-9;/h5H,1-4H2;/q-1; |
InChI Key |
UPHIZFNERZMCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1[CH-]C2(Cl)Cl.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
